UE2343

Description

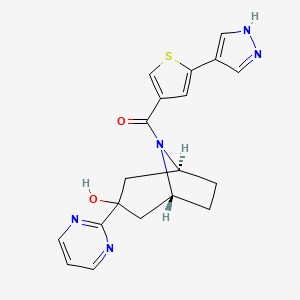

Structure

2D Structure

3D Structure

Properties

CAS No. |

1346013-80-6 |

|---|---|

Molecular Formula |

C19H19N5O2S |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

[(1R,5S)-3-hydroxy-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-8-yl]-[5-(1H-pyrazol-4-yl)thiophen-3-yl]methanone |

InChI |

InChI=1S/C19H19N5O2S/c25-17(12-6-16(27-11-12)13-9-22-23-10-13)24-14-2-3-15(24)8-19(26,7-14)18-20-4-1-5-21-18/h1,4-6,9-11,14-15,26H,2-3,7-8H2,(H,22,23)/t14-,15+,19? |

InChI Key |

MMZFGTAMARVHAF-RTHVDDQRSA-N |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C(=O)C3=CSC(=C3)C4=CNN=C4)(C5=NC=CC=N5)O |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)C3=CSC(=C3)C4=CNN=C4)(C5=NC=CC=N5)O |

Origin of Product |

United States |

Foundational & Exploratory

UE2343: A Technical Overview of a Brain-Penetrant 11β-HSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UE2343, also known as Xanamem and emestedastat, is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, this compound effectively reduces cortisol levels within specific tissues, including the brain. This targeted action has positioned this compound as a therapeutic candidate for neurological and metabolic disorders where excess cortisol is implicated, such as Alzheimer's disease and major depressive disorder. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic data, and a detailed description of its associated signaling pathway.

Chemical Structure and Properties

This compound is a novel, orally bioavailable, and brain-penetrant small molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | [(1R,5S)-3-hydroxy-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-8-yl]-[5-(1H-pyrazol-4-yl)thiophen-3-yl]methanone | [1][2] |

| Synonyms | Xanamem, Emestedastat, UE-2343 | [1][2][3] |

| Molecular Formula | C₁₉H₁₉N₅O₂S | [1] |

| Molar Mass | 381.45 g/mol | [1][2] |

| CAS Number | 1346013-80-6 | [1] |

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of the 11β-HSD1 enzyme.[3][4][5] This enzyme is highly expressed in the liver, adipose tissue, and crucially, in the central nervous system, including the hippocampus.[3] 11β-HSD1 catalyzes the conversion of inactive cortisone to physiologically active cortisol, a key glucocorticoid hormone involved in the stress response and regulation of various metabolic and cognitive processes.[3][6]

Elevated levels of cortisol in the brain have been associated with cognitive impairment and the progression of neurodegenerative diseases like Alzheimer's.[3][7] By inhibiting 11β-HSD1, this compound reduces the intracellular production of cortisol in the brain without significantly altering systemic cortisol levels.[4][7] This targeted reduction of brain cortisol is hypothesized to mitigate the detrimental effects of glucocorticoid excess on neuronal function, potentially improving cognitive outcomes.[7]

The signaling pathway influenced by this compound is depicted in the following diagram:

This compound inhibits 11β-HSD1, blocking cortisol production.

Pharmacological Properties

Pharmacokinetics

Clinical studies in healthy human subjects have characterized the pharmacokinetic profile of this compound.

| Parameter | Value | Condition | Source |

| Terminal Half-life (t₁/₂) | 10 - 14 hours | Multiple doses | [4][5][7][8] |

| Time to Maximum Plasma Concentration (Tₘₐₓ) | 3.5 - 4 hours | Single oral dose | [7] |

| Brain Penetration | Concentrations in CSF were 33% of free plasma levels | Following multiple doses | [4][5][7][8] |

| Peak CSF Concentration | 9-fold greater than the this compound IC₅₀ | Following multiple doses | [4][5][8] |

| Mean CSF Concentration | 69.8 ng/mL (range: 41.2 to 99.9 ng/mL) | 35 mg twice daily for 4 days | [3] |

Pharmacodynamics

The pharmacodynamic effects of this compound have been assessed through biomarkers of 11β-HSD1 inhibition.

| Parameter | Observation | Dose | Source |

| Urinary Tetrahydrocortisols/Tetrahydrocortisone Ratio | Reduced, indicating maximal 11β-HSD1 inhibition in the liver | 10 mg and above | [4][5][7][8] |

| Plasma Adrenocorticotropic Hormone (ACTH) | Elevated (marker of systemic enzyme inhibition) | 10 mg and above | [4][5][8] |

| Plasma Cortisol | Unchanged | 10 mg and above | [4][5][8] |

Experimental Protocols

The following provides a summary of the methodologies employed in the key clinical studies of this compound.

Single and Multiple Ascending Dose Studies

Objective: To determine the safety, pharmacokinetic, and pharmacodynamic characteristics of this compound in healthy human subjects.[4][5][8]

Methodology:

-

Study Design: Double-blind, randomized, placebo-controlled, single and multiple ascending dose studies.[3][4]

-

Participants: Healthy male and female subjects.[7]

-

Single Ascending Dose Cohorts: 2, 5, 10, 18, 25, and 35 mg of this compound administered orally.[3]

-

Multiple Ascending Dose Cohorts: 10, 20, and 35 mg of this compound or placebo administered twice daily for 9.5 days.[3][7]

-

Pharmacokinetic Sampling: Plasma samples were collected at predetermined time points to measure this compound concentrations.[7]

-

Pharmacodynamic Assessments: Urinary tetrahydrocortisols/tetrahydrocortisone ratio and plasma ACTH levels were measured.[4][7]

Cerebrospinal Fluid (CSF) Study

Objective: To confirm the brain penetration of this compound.[3]

Methodology:

-

Participants: Healthy male subjects.[7]

-

Dosing Regimen: 35 mg of this compound administered twice daily for 4 days.[3][7]

-

CSF and Plasma Sampling: A single CSF sample was collected 5 hours post-final dose, corresponding to the plasma Tₘₐₓ. Plasma pharmacokinetic samples were also taken.[7]

-

Analysis: this compound concentrations in both CSF and plasma were determined.[3]

The workflow for the clinical evaluation of this compound is illustrated below:

Clinical development workflow for this compound.

Conclusion

This compound is a well-characterized, brain-penetrant inhibitor of 11β-HSD1 with a favorable pharmacokinetic and pharmacodynamic profile in early clinical studies. Its ability to selectively reduce cortisol levels in the brain without altering systemic concentrations makes it a promising therapeutic agent for a range of neurological and metabolic disorders. The data presented in this technical guide provide a solid foundation for further research and development of this compound.

References

- 1. This compound | C19H19N5O2S | CID 137530063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Emestedastat - Wikipedia [en.wikipedia.org]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

UE2343: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

UE2343, also known as Emestedastat and Xanamem™, is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, and its inhibition is a promising therapeutic strategy for conditions associated with excess cortisol, such as Alzheimer's disease, major depressive disorder, and Fragile X syndrome.[1] This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, drawing from available scientific literature and patent filings.

Chemical Profile

| Identifier | Value |

| IUPAC Name | [(1R,5S)-3-hydroxy-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-8-yl]-[5-(1H-pyrazol-4-yl)thiophen-3-yl]methanone |

| Molecular Formula | C₁₉H₁₉N₅O₂S |

| Molecular Weight | 381.45 g/mol |

| CAS Number | 1346013-80-6 |

| Synonyms | Emestedastat, Xanamem, UE-2343 |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the final amido-thiophene structure. The detailed synthetic methods are described in patent applications WO2011033255 and WO2011135276.[2] While the full experimental details from the patents are not publicly available, the general approach involves the synthesis of key intermediates followed by their coupling.

Based on the medicinal chemistry optimization of a series of amido-thiophene analogues, the synthesis likely proceeds through the preparation of two key fragments: the substituted thiophene carboxylic acid and the bicyclic amine core.[2]

Diagram of the Proposed Synthesis Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (General Procedures)

The synthesis of related amido-thiophene compounds typically involves the following general steps:

-

Synthesis of the Thiophene Carboxylic Acid Intermediate: This often starts with a functionalized thiophene that undergoes a series of reactions, including metal-catalyzed cross-coupling to introduce the pyrazole moiety, followed by carboxylation.

-

Synthesis of the Bicyclic Amine Intermediate: The synthesis of the 3-hydroxy-3-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octane core can be achieved from a commercially available starting material like tropinone. This involves a nucleophilic addition of a pyrimidinyl organometallic reagent to the ketone.

-

Amide Coupling: The final step is the coupling of the carboxylic acid and the amine. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or diisopropylethylamine are commonly used.

Purification of this compound

The purification of the final compound is crucial to remove unreacted starting materials, reagents, and byproducts. A multi-step purification process is typically employed for small molecule drug candidates like this compound.

Diagram of the Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocols (General Procedures)

-

Aqueous Work-up and Extraction: Following the final reaction, the crude product is typically subjected to an aqueous work-up. This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution (e.g., water, brine, or a dilute acid or base solution) to remove inorganic salts and water-soluble impurities.

-

Chromatographic Purification: The primary method for purifying organic compounds is chromatography. For a molecule with the polarity of this compound, the following techniques are likely employed:

-

Flash Column Chromatography: The crude material is loaded onto a silica gel column and eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane). Fractions are collected and analyzed (e.g., by thin-layer chromatography or LC-MS) to identify those containing the pure product.

-

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often used. A reversed-phase column (e.g., C18) with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice for this type of molecule.

-

-

Crystallization: The final step to obtain a highly pure, crystalline solid is crystallization. The purified amorphous solid from chromatography is dissolved in a minimal amount of a hot solvent or solvent mixture and allowed to cool slowly. The pure compound will crystallize out of the solution, leaving impurities behind in the mother liquor. The choice of solvent is critical and is determined through solubility studies.

Analytical Characterization and Data

The purity and identity of this compound are confirmed using a variety of analytical techniques.

| Analytical Technique | Purpose | Expected Data |

| LC-MS/MS | To determine purity and confirm molecular weight. | A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺. |

| ¹H NMR Spectroscopy | To confirm the chemical structure and identify protons. | A spectrum with chemical shifts, integration values, and coupling patterns consistent with the structure of this compound. |

| ¹³C NMR Spectroscopy | To confirm the chemical structure and identify carbon atoms. | A spectrum showing the expected number of carbon signals corresponding to the molecule's structure. |

| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and confirm the elemental composition. | A measured mass that is within a few parts per million (ppm) of the calculated exact mass. |

| Elemental Analysis | To determine the percentage composition of C, H, N, and S. | Experimental percentages that are in close agreement with the calculated theoretical values. |

Conclusion

The synthesis and purification of this compound are multi-step processes that require careful execution and rigorous analytical control to ensure the production of a high-purity active pharmaceutical ingredient. While the specific, detailed protocols are proprietary and contained within patent literature, this guide provides a comprehensive overview of the likely synthetic strategies and purification workflows based on established principles of medicinal and process chemistry. For researchers and drug development professionals, understanding these methodologies is crucial for the successful development and manufacturing of this promising therapeutic agent.

References

The Mechanism of Action of UE2343 on 11β-HSD1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UE2343, also known as Xanamem™, is a potent, selective, and brain-penetrant small molecule inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a critical regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces the production of cortisol within specific tissues, particularly the brain and liver. This mechanism has been investigated as a therapeutic strategy for conditions associated with excess glucocorticoid activity, most notably for the treatment of cognitive impairment in Alzheimer's disease. This document provides an in-depth overview of the mechanism of action, potency, selectivity, pharmacokinetics, and pharmacodynamics of this compound, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

The primary mechanism of action of this compound is the targeted inhibition of 11β-HSD1. This enzyme is highly expressed in glucocorticoid-sensitive tissues, including the liver, adipose tissue, and key areas of the central nervous system such as the hippocampus.[1] Within the cell, 11β-HSD1 acts as a reductase, regenerating active cortisol from circulating inactive cortisone, thereby amplifying local glucocorticoid signaling.[1]

Chronic elevation of glucocorticoids in the brain is linked to hippocampal atrophy and cognitive decline, representing a key pathological feature in neurodegenerative diseases like Alzheimer's.[2] this compound selectively binds to and inhibits 11β-HSD1, which blocks this intracellular cortisol regeneration. This leads to a reduction of glucocorticoid exposure in the brain without significantly altering systemic cortisol circulation, which is crucial for maintaining the body's natural stress response.[3][4]

Quantitative Data

The following tables summarize the key quantitative parameters defining the profile of this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Target | Cell Line | Value | Reference |

| IC₅₀ | Human 11β-HSD1 | HEK293 (stably transfected) | < 50 nM | [3] |

| IC₅₀ | Human 11β-HSD2 | Not specified | > 10,000 nM (> 10 µM) | [3] |

| Selectivity Ratio | 11β-HSD2 / 11β-HSD1 | - | > 200-fold | Calculated |

Table 2: Human Pharmacokinetic Properties (Multiple Ascending Doses)

| Parameter | Value | Condition | Reference |

| Route of Administration | Oral | Healthy Subjects | [3][4] |

| Terminal Half-life (t½) | 10 - 14 hours | Healthy Subjects | [3][4][5] |

| Brain Penetration | Yes | Healthy Subjects | [2][3][5] |

| CSF Concentration | 33% of free plasma levels | Healthy Subjects | [3][4][5] |

| Peak CSF Concentration | 9-fold greater than IC₅₀ | Healthy Subjects | [2][3][4][5] |

Table 3: Human Pharmacodynamic Markers (Multiple Doses)

| Marker | Effect | Dose | Implication | Reference |

| Urinary THF/THE Ratio | Reduced | ≥ 10 mg | Target engagement and maximal 11β-HSD1 inhibition in the liver | [3][4][5] |

| Plasma ACTH | Elevated | ≥ 10 mg | Systemic enzyme inhibition leading to compensatory HPA axis activation | [3][4] |

| Plasma Cortisol | Unchanged | ≥ 10 mg | Selective intracellular inhibition without affecting systemic levels | [3][4] |

| Tetrahydrocortisols to Tetrahydrocortisone ratio |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of findings.

11β-HSD1 Enzyme Inhibition Assay (Cell-Based)

This protocol outlines the method used to determine the IC₅₀ of this compound in a cellular environment, as referenced by Webster et al. (2017).

Reference: The protocol is based on the method described by Sooy et al., J Neurosci. 2010.[3]

Objective: To quantify the potency of this compound in inhibiting the conversion of cortisone to cortisol by human 11β-HSD1 in intact cells.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a construct containing the full-length gene for human 11β-HSD1.

-

Substrate: Cortisone.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Medium: Serum-free cell culture medium.

-

Detection System: Method to quantify cortisol production (e.g., Homogeneous Time-Resolved Fluorescence (HTRF) assay, ELISA, or LC-MS/MS).

Procedure:

-

Cell Plating: Seed the stably transfected HEK293 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay medium to create a range of test concentrations. Include vehicle-only (e.g., DMSO) controls for 0% inhibition and a control with a known inhibitor for 100% inhibition.

-

Compound Incubation: Remove the growth medium from the cells and add the assay medium containing the various concentrations of this compound or control solutions. Pre-incubate the cells with the compound for a specified period (e.g., 30-60 minutes) at 37°C.

-

Substrate Addition: Add cortisone to all wells at a final concentration near its Km value for the enzyme to initiate the reaction.

-

Enzymatic Reaction: Incubate the plates for a defined period (e.g., 2-4 hours) at 37°C to allow for the enzymatic conversion of cortisone to cortisol.

-

Quantification: Terminate the reaction and measure the amount of cortisol produced in the supernatant using a validated detection method.

-

Data Analysis: Plot the cortisol concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the 11β-HSD1 enzymatic activity.

Human Pharmacokinetic and Pharmacodynamic Studies

This protocol provides a summary of the clinical study design used to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in humans.

Reference: Webster et al., Br J Pharmacol. 2017.[3]

Objective: To assess the safety, tolerability, PK profile, and evidence of target engagement of this compound in healthy human subjects.

Study Design: Double-blind, randomized, placebo-controlled, single and multiple ascending dose studies.

Phases:

-

Single Ascending Dose (SAD):

-

Subjects: Healthy adult volunteers.

-

Dosing: Subjects received a single oral dose of this compound (e.g., 2, 5, 10, 18, 25, and 35 mg) or a placebo.[1]

-

Sampling: Serial blood samples were collected over a period of time (e.g., 24-72 hours) to determine plasma concentrations of this compound and its metabolites. Safety and tolerability were monitored throughout.

-

-

Multiple Ascending Dose (MAD):

-

Subjects: Healthy adult volunteers.

-

Dosing: Subjects received multiple oral doses of this compound (e.g., 10, 20, and 35 mg) or a placebo, typically twice daily for several days (e.g., 9.5 days).[1]

-

PK Sampling: Blood samples were collected at various time points, including at steady-state, to determine key PK parameters like t½, Cmax, and AUC.

-

PD Sampling:

-

Urine: 24-hour urine collections were performed to measure the ratio of cortisol metabolites (tetrahydrocortisols, THF) to cortisone metabolites (tetrahydrocortisone, THE). A decrease in the THF/THE ratio indicates inhibition of 11β-HSD1 in the liver.

-

Blood: Plasma samples were analyzed for ACTH levels. An increase in ACTH is an expected physiological response to systemic 11β-HSD1 inhibition.

-

-

CSF Sampling: In a specific cohort, cerebrospinal fluid (CSF) was collected to confirm the penetration of this compound into the central nervous system and to measure its concentration.

-

Analytical Methods:

-

Quantification of this compound in plasma and CSF was performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Urinary steroid metabolites (THFs and THE) were measured using gas chromatography-mass spectrometry (GC/MS).

-

Plasma ACTH was measured using a validated immunoassay.

Conclusion

This compound is a well-characterized inhibitor of 11β-HSD1 with high potency and excellent selectivity over its isozyme, 11β-HSD2. Its mechanism of action—reducing intracellular cortisol regeneration in the brain—is a targeted approach to mitigating the detrimental effects of glucocorticoid excess on cognitive function. Clinical studies have confirmed that it is orally bioavailable, penetrates the blood-brain barrier, and achieves concentrations in the CSF sufficient for robust target engagement. Pharmacodynamic data from human trials provide clear evidence of both liver and systemic 11β-HSD1 inhibition at clinically relevant doses. These characteristics establish this compound as a suitable clinical candidate for testing the hypothesis that inhibiting 11β-HSD1 in the brain can provide therapeutic benefits for patients with Alzheimer's disease and other cognitive disorders.

References

- 1. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Partial deficiency or short-term inhibition of 11beta-hydroxysteroid dehydrogenase type 1 improves cognitive function in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. probiologists.com [probiologists.com]

UE2343 (Xanamem®): A Technical Overview of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

UE2343, also known as Xanamem® and emestedastat, is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The enzyme 11β-HSD1 plays a crucial role in the intracellular regeneration of active cortisol from inactive cortisone, thereby amplifying local glucocorticoid action in tissues such as the brain and liver. Elevated cortisol levels in the brain have been implicated in the cognitive decline associated with neurodegenerative conditions, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing important pathways and processes. While this compound demonstrated a favorable safety profile and target engagement in early clinical trials, it did not meet its primary cognitive endpoints in a Phase 2 study in patients with mild dementia due to Alzheimer's disease. This document aims to serve as a detailed resource for researchers and professionals in the field of drug development.

Discovery and Preclinical Development

Lead Optimization and Chemical Synthesis

This compound was identified through a medicinal chemistry program focused on the optimization of a series of amido-thiophene analogues.[1][2][3][4] The primary objective was to develop potent and selective 11β-HSD1 inhibitors with pharmacokinetic properties suitable for oral administration and efficient penetration of the blood-brain barrier.[2][3] The synthesis of these analogues involved strategic multicomponent reactions to explore the structure-activity relationship and refine the pharmacological profile.[5][6]

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the 11β-HSD1 enzyme.[7] This enzyme is a key component of the intracellular glucocorticoid signaling pathway, responsible for converting cortisone to the active glucocorticoid, cortisol. By blocking this conversion, this compound effectively reduces the intracellular concentration of cortisol in target tissues, including the brain.[7]

Preclinical Pharmacology

This compound was identified as a potent inhibitor of 11β-HSD1.[2][3] While the precise IC50 value for this compound against 11β-HSD1 is not publicly available in the reviewed literature, its potency has been consistently highlighted.[2][3][4] Preclinical studies in rodent models demonstrated that inhibition of 11β-HSD1 can improve cognitive function.[8]

Table 1: Preclinical Data Summary

| Parameter | Value | Reference |

| Target | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | [7] |

| Mechanism of Action | Inhibition of cortisol regeneration | [7] |

| In Vitro Potency (IC50) | Data not publicly available | - |

| CYP450 Inhibition | [9][10] | |

| - CYP2C19 | 1.7 µM (moderate inhibition) | [9][10] |

| - CYP1A2, 2D6, 2C9, 3A4 | >50 µM (no significant inhibition) | [9][10] |

Clinical Development

Phase 1 Clinical Trials

This compound has been evaluated in several Phase 1 clinical trials in healthy subjects to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[2][9] These studies included single ascending dose (SAD) and multiple ascending dose (MAD) designs.[9]

2.1.1. Pharmacokinetics

This compound demonstrated oral bioavailability and brain penetration.[2][3][4] Following oral administration, plasma levels were generally dose-proportional after multiple doses.[2][3] The terminal half-life ranged from 10 to 14 hours.[2][3] Notably, concentrations of this compound in the cerebrospinal fluid (CSF) were found to be 33% of free plasma levels, and the peak concentration in the CSF was ninefold greater than the in vitro IC50.[2][3][4]

Table 2: Phase 1 Pharmacokinetic Parameters of this compound

| Parameter | Value | Study Population | Reference |

| Terminal Half-life (t½) | 10 - 14 hours | Healthy Subjects | [2][3] |

| CSF Concentration | 33% of free plasma levels | Healthy Subjects | [2][3][4] |

| Peak CSF Concentration | 9x greater than IC50 | Healthy Subjects | [2][3][4] |

| Cmax, AUC | Detailed dose-escalation data not publicly available | Healthy Subjects | - |

2.1.2. Pharmacodynamics

Pharmacodynamic assessments confirmed target engagement. At doses of 10 mg and above, this compound led to an elevation in plasma adrenocorticotropic hormone (ACTH), a marker of systemic 11β-HSD1 inhibition.[2][3] Furthermore, a reduction in the urinary tetrahydrocortisols/tetrahydrocortisone (THFs/THE) ratio was observed at these doses, indicating maximal inhibition of 11β-HSD1 in the liver.[2][3] Plasma cortisol levels, however, remained unchanged.[2][3]

2.1.3. Safety and Tolerability

This compound was generally safe and well-tolerated in Phase 1 studies.[2][3][8] No major safety issues were reported.[2][3]

Phase 2 Clinical Trial (XanADu)

The XanADu study was a Phase 2, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in individuals with mild dementia due to Alzheimer's disease.[8] Participants received a daily oral dose of 10 mg of this compound or a placebo.[8]

2.2.1. Efficacy Outcomes

The trial did not meet its primary and secondary cognitive endpoints.[8] There were no statistically significant differences observed between the this compound and placebo groups on measures of cognition and function.[8]

Table 3: XanADu Phase 2 Trial - Key Efficacy Endpoint Results (Qualitative)

| Endpoint | Result | Reference |

| Primary Cognitive Endpoint | No statistically significant difference vs. placebo | [8] |

| Secondary Cognitive & Functional Endpoints | No statistically significant difference vs. placebo | [8] |

| Subgroup Analysis (High pTau) | Potential for slowing disease progression (Exploratory) | [11] |

Note: Specific numerical data for endpoints such as ADAS-Cog and ADCS-ADL were not publicly available in the reviewed literature.

2.2.2. Safety and Target Engagement

Consistent with Phase 1 findings, the 10 mg daily dose of this compound was found to be safe and well-tolerated.[8] The study also confirmed the pharmacological activity of this compound, demonstrating target engagement through biomarker analysis.[8]

Experimental Protocols

11β-HSD1 Inhibition Assay

The in vitro inhibition of 11β-HSD1 by this compound was determined using a cell-based assay. A detailed protocol for a similar assay is described by Sooy et al. (2010).[8] The general principles of such an assay are as follows:

-

Cell Culture: A stable cell line expressing the human 11β-HSD1 enzyme is cultured under standard conditions.

-

Compound Incubation: The cells are incubated with varying concentrations of the test compound (this compound).

-

Substrate Addition: A labeled substrate of 11β-HSD1 (e.g., radiolabeled cortisone) is added to the cells.

-

Enzyme Reaction: The cells are incubated for a defined period to allow the enzymatic conversion of the substrate to the product (cortisol).

-

Product Quantification: The reaction is stopped, and the amount of labeled product is quantified using an appropriate method, such as scintillation counting or chromatography.

-

IC50 Determination: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Pharmacokinetic Analysis

The pharmacokinetic parameters of this compound in human subjects were determined following single and multiple oral doses. The general methodology for such a study involves:

-

Study Design: A single-center, randomized, double-blind, placebo-controlled design is typically employed.[9]

-

Subject Population: Healthy male and/or female volunteers meeting specific inclusion and exclusion criteria are enrolled.[9]

-

Dosing: Subjects receive single or multiple oral doses of this compound or placebo.[9]

-

Sample Collection: Serial blood samples are collected at predefined time points before and after dosing.[12]

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14] The validation of the bioanalytical method ensures its accuracy, precision, selectivity, and stability.[13][14]

-

Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.[10][15]

Clinical Trial Protocol (XanADu - Simplified)

The XanADu Phase 2 trial followed a standard design for assessing the efficacy and safety of a novel therapeutic in Alzheimer's disease. A simplified overview of the protocol is as follows:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[8]

-

Patient Population: Individuals diagnosed with mild dementia due to probable Alzheimer's disease, based on established clinical criteria.[8]

-

Intervention: Oral administration of 10 mg this compound or a matching placebo once daily for a specified duration.[8]

-

Outcome Measures:

-

Primary Endpoint: A standardized cognitive assessment scale (e.g., Alzheimer's Disease Assessment Scale-Cognitive Subscale - ADAS-Cog).[11][16][17]

-

Secondary Endpoints: Other cognitive and functional assessments (e.g., Alzheimer's Disease Cooperative Study-Activities of Daily Living - ADCS-ADL), safety, and tolerability.[11][16]

-

-

Statistical Analysis: The primary analysis compares the change from baseline in the primary endpoint between the this compound and placebo groups.

Conclusion

This compound is a well-characterized 11β-HSD1 inhibitor that has undergone a systematic discovery and development process. Preclinical and early clinical studies established its desired pharmacological profile, including oral bioavailability, brain penetration, and target engagement. Despite a favorable safety profile, the Phase 2 XanADu trial did not demonstrate a statistically significant cognitive benefit at a 10 mg daily dose in a broad population with mild dementia due to Alzheimer's disease. Subsequent exploratory analyses have suggested a potential benefit in a subgroup of patients with high tau pathology, indicating a possible avenue for future investigation. The development history of this compound provides valuable insights into the therapeutic potential and challenges of targeting the 11β-HSD1 pathway for the treatment of cognitive disorders.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Partial deficiency or short-term inhibition of 11beta-hydroxysteroid dehydrogenase type 1 improves cognitive function in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Understanding drug-drug interaction and pharmacogenomic changes in pharmacokinetics for metabolized drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of the efficacy of updated drugs for the treatment on the improvement of cognitive function in patients with Alzheimer 's disease: A systematic review and network meta- analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. japsonline.com [japsonline.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Experimental Drug Improves Cognition, Memory in Alzheimer's | MDedge [mdedge.com]

- 17. researchgate.net [researchgate.net]

UE2343 (Xanamem): A Deep Dive into Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

UE2343, also known as Xanamem, is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a key regulator of intracellular cortisol levels, converting inactive cortisone to active cortisol, particularly in brain regions critical for memory and cognition, such as the hippocampus.[1][2] Chronically elevated cortisol levels have been linked to the progression of Alzheimer's disease and other neurodegenerative conditions.[1] Xanamem was developed as a potential therapeutic agent to mitigate the detrimental effects of excess cortisol in the brain.[3][4][5] This technical guide provides a comprehensive overview of the preclinical research findings for this compound, focusing on its in vitro and in vivo pharmacology, pharmacokinetics, and the methodologies employed in its early-stage evaluation.

Core Mechanism of Action

Xanamem's primary mechanism of action is the inhibition of 11β-HSD1, which leads to a reduction of intracellular cortisol production.[1] This targeted action within brain cells is designed to modulate signaling pathways and underlying disease processes associated with elevated cortisol levels, without disrupting the normal systemic cortisol homeostasis regulated by the adrenal glands.[6]

dot

Caption: this compound (Xanamem) inhibits 11β-HSD1, reducing intracellular cortisol.

In Vitro Pharmacology

The preclinical evaluation of this compound began with a series of in vitro assays to determine its potency, selectivity, and drug-like properties.

Quantitative Data Summary

| Parameter | Value | Cell Line/Assay Condition |

| 11β-HSD1 Inhibition (IC50) | < 50 nM | HEK293 cells stably transfected with human 11β-HSD1 |

| 11β-HSD2 Inhibition (IC50) | > 10 µM | Not specified |

| CYP450 Inhibition (IC50) | ||

| - 1A2, 2D6, 2C9, 3A4 | > 50 µM | Not specified |

| - 2C19 | 1.7 µM | Not specified |

Experimental Protocols

11β-HSD1 Inhibition Assay: The inhibitory activity of this compound on human 11β-HSD1 was assessed using a whole-cell assay.[7]

-

Cell Line: Human embryonic kidney (HEK293) cells stably transfected with a construct containing the full-length gene for the human 11β-HSD1 enzyme were used.

-

Assay Principle: The assay measures the conversion of cortisone to cortisol by 11β-HSD1.

-

Procedure:

-

Cells were incubated with cortisone as a substrate.

-

Various concentrations of this compound were added to the cell cultures.

-

The amount of cortisol produced was quantified, likely using methods such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

-

The IC50 value, the concentration of this compound required to inhibit 50% of the 11β-HSD1 activity, was calculated.

-

dot

Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.

CYP450 Inhibition Assays: Standard in vitro assays were used to evaluate the potential of this compound to inhibit major cytochrome P450 enzymes.[7][8]

-

Methodology: These assays typically involve incubating human liver microsomes with specific CYP450 substrates and a range of this compound concentrations.

-

Readout: The formation of a substrate-specific metabolite is measured to determine the inhibitory effect of this compound.

In Vivo Preclinical Studies

Due to the fact that this compound does not bind to rodent 11β-HSD1, preclinical efficacy studies in mouse models of Alzheimer's disease were conducted using a closely related analog, UE2316.[9] Pharmacokinetic studies, however, were performed with this compound in rats to assess its brain penetration.

Pharmacokinetics in Rats

Objective: To determine the brain penetration of this compound.

Key Findings:

-

This compound was found to be orally bioavailable and brain-penetrant.[3]

-

The concentration of this compound in the brain was 43% of the free plasma concentration.[3]

Experimental Protocol:

-

Animal Model: Rats were used for these studies.

-

Dosing: this compound was administered orally.

-

Sample Collection: Plasma and brain tissue were collected at various time points post-dosing.

-

Analysis: The concentrations of this compound in plasma and brain homogenates were determined using a sensitive analytical method, likely LC-MS/MS.

-

Data Calculation: The brain-to-plasma concentration ratio was calculated to assess the extent of brain penetration.

Efficacy in a Mouse Model of Alzheimer's Disease (using UE2316)

Objective: To evaluate the effect of a close analog of Xanamem, UE2316, on cognitive function and Alzheimer's disease pathology in a transgenic mouse model.

Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent cognitive deficits and amyloid-β (Aβ) plaques, were used.[3][9]

Quantitative Data Summary (UE2316 in Tg2576 mice):

| Study Duration | Age of Mice | Treatment | Key Findings |

| 4 weeks | 14 months | UE2316 | - Improved memory performance.- Reduced number of Aβ plaques in the cerebral cortex.[9] |

| Up to 13 months | Young | UE2316 | - Prevented cognitive decline.- Did not prevent Aβ plaque formation.[9] |

Experimental Protocols:

-

Cognitive Assessment: Memory function was likely assessed using standard behavioral tests for rodents, such as the Morris water maze or passive avoidance tests.

-

Pathology Assessment:

-

Following the treatment period, mice were euthanized, and their brains were collected.

-

Brain tissue was processed for histological analysis.

-

Immunohistochemistry using antibodies specific for Aβ was performed to visualize and quantify Aβ plaques.

-

The number and area of plaques in specific brain regions (e.g., cortex and hippocampus) were measured.

-

dot

Caption: Workflow for in vivo efficacy studies in a mouse model of Alzheimer's disease.

Preclinical Safety and Tolerability

In early-stage studies, this compound was found to be safe and well-tolerated in human subjects.[4] No major safety issues were reported in single and multiple ascending dose studies.[3]

Conclusion

The preclinical data for this compound (Xanamem) and its analog, UE2316, demonstrate a promising profile for a novel therapeutic agent targeting the 11β-HSD1 enzyme. The in vitro studies confirmed its high potency and selectivity for the target enzyme. While direct efficacy studies of this compound in rodent models were not feasible due to species-specific binding differences, the positive cognitive and pathological outcomes observed with a close analog in a transgenic mouse model of Alzheimer's disease provide a strong rationale for its clinical development. The favorable pharmacokinetic properties, including its ability to penetrate the brain, further support its potential as a CNS-acting drug. These preclinical findings laid a solid foundation for the subsequent clinical evaluation of Xanamem in human populations.

References

- 1. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brain 11β-Hydroxysteroid Dehydrogenase Type 1 Occupancy by Xanamem™ Assessed by PET in Alzheimer’s Disease and Cognitively Normal Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. Xanamem™ identified as a good candidate to investigate for the treatment of Alzheimer’s disease – Phase I data published in the British Journal of Pharmacology | Boyds [boydconsultants.com]

- 5. Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer’s Disease Onset: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Pharmacological Profile of Emesedastat (UE2343): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emesedastat (also known as UE2343 and Xanamem™) is a potent, selective, and orally bioavailable small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the intracellular regulation of glucocorticoids by converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues such as the brain, liver, and adipose tissue. By inhibiting 11β-HSD1, emesedastat reduces the production of cortisol in these tissues without significantly affecting systemic cortisol levels. This targeted mechanism of action has positioned emesedastat as a promising therapeutic candidate for neurological disorders where excess brain cortisol is implicated, most notably Alzheimer's disease. This technical guide provides a comprehensive overview of the pharmacological profile of emesedastat, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical development.

Introduction

Glucocorticoids are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress responses. While systemic circulation of glucocorticoids is tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local tissue concentrations are further modulated by the intracellular enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). 11β-HSD1 catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol.[1][2][3] Overactivity of 11β-HSD1, particularly in the brain, has been linked to cognitive impairment and the pathophysiology of Alzheimer's disease.[4] Emesedastat is a brain-penetrant 11β-HSD1 inhibitor developed to mitigate the detrimental effects of excess cortisol in the brain.[1][2]

Mechanism of Action

Emesedastat is a potent and selective inhibitor of the 11β-HSD1 enzyme. By blocking the action of 11β-HSD1, emesedastat prevents the intracellular regeneration of cortisol from cortisone. This leads to a reduction of active glucocorticoid levels within specific tissues expressing the enzyme, such as the brain and liver. A key feature of this mechanism is the tissue-specific modulation of cortisol levels without altering systemic circulating cortisol concentrations, thus avoiding the side effects associated with systemic glucocorticoid suppression.[1][3]

Figure 1: Mechanism of action of emesedastat in inhibiting 11β-HSD1-mediated cortisol production.

In Vitro Pharmacology

The in vitro pharmacological properties of emesedastat have been characterized through a series of assays to determine its potency, selectivity, and metabolic stability.

Enzyme Inhibition

The inhibitory activity of emesedastat against human 11β-HSD1 was assessed in a cell-based assay using HEK293 cells stably expressing the enzyme. The potency of emesedastat is summarized in the table below.

| Parameter | Value | Reference |

| IC50 (Human 11β-HSD1) | 26 nM | [1] |

Selectivity

Emesedastat has demonstrated a clean off-target profile in a diversity screen against a panel of 29 enzymes and 72 receptors, including the glucocorticoid and mineralocorticoid receptors.[4] While no significant inhibition was observed for CYP450 isoforms 1A2, 2D6, 2C9, or 3A4 (IC50 >50 μM), moderate inhibition of CYP2C19 (IC50 = 1.7 μM) was noted.[4]

Metabolic Stability

The metabolic stability of emesedastat was evaluated in liver microsomes from different species.

| Species | Stability | Reference |

| Human Liver Microsomes | High | [1] |

| Rat Liver Microsomes | Moderate | [1] |

| Dog Liver Microsomes | Moderate | [1] |

Plasma Protein Binding

The extent of plasma protein binding was determined for emesedastat across different species.

| Species | Protein Binding (%) | Reference |

| Human | >99% | [1] |

| Rat | >99% | [1] |

| Dog | >99% | [1] |

Experimental Protocols

11β-HSD1 Inhibition Assay

References

- 1. Protein Binding by Equilibrium Dialysis [bio-protocol.org]

- 2. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Urine ratio of tetrahydrocortisol to tetrahydrodeoxycortisol to screen for the systemic administration of cortisone and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice | PLOS One [journals.plos.org]

UE2343: A Technical Overview for Drug Development Professionals

An In-depth Guide to the 11β-HSD1 Inhibitor, Xanamem™

This technical guide provides a comprehensive overview of UE2343, also known as Xanamem™, a brain-penetrant inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the compound's properties, mechanism of action, and early clinical evaluation.

Core Compound Information

This compound is a synthetic organic compound identified as a potent and selective inhibitor of 11β-HSD1.[1][2] It is under development for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease, by modulating glucocorticoid levels in the brain.[1][3]

| Property | Value | Source |

| CAS Number | 1346013-80-6 | [4][5][6][7] |

| Molecular Formula | C19H19N5O2S | [4][5][7][8] |

| Molecular Weight | 381.45 g/mol | [4][7][8] |

| Synonyms | Xanamem, UE-2343 | [5][7][9] |

Mechanism of Action and Signaling Pathway

This compound's therapeutic potential lies in its ability to inhibit the 11β-HSD1 enzyme. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid.[8] Elevated levels of cortisol in the brain are associated with cognitive impairment and the progression of Alzheimer's disease.[8][10] By inhibiting 11β-HSD1, this compound reduces the production of cortisol within brain cells, thereby mitigating its detrimental effects.[3]

The proposed signaling pathway involves the reduction of intracellular cortisol, which in turn is expected to lessen the downstream effects of glucocorticoid receptor activation, such as the promotion of amyloid-beta accumulation and tau hyperphosphorylation, two key pathological hallmarks of Alzheimer's disease.[8][10]

Caption: this compound inhibits 11β-HSD1, reducing cortisol production.

Experimental Protocols: Early Clinical Evaluation

The early clinical development of this compound involved single and multiple ascending dose studies in healthy human subjects to assess its safety, pharmacokinetics, and pharmacodynamics.[1][2][11]

Single Ascending Dose (SAD) Study

-

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single oral doses of this compound.

-

Methodology: Healthy subjects were administered single oral doses of this compound or a placebo. Doses were escalated in different cohorts of subjects. Plasma samples were collected at various time points to determine the pharmacokinetic profile. Safety and tolerability were monitored throughout the study.[11]

-

Key Findings: this compound was found to be safe and well-tolerated.[1]

Multiple Ascending Dose (MAD) Study

-

Objective: To investigate the safety, tolerability, and pharmacokinetics of multiple oral doses of this compound.

-

Methodology: Healthy subjects received multiple doses of this compound or a placebo over a defined period. Similar to the SAD study, dose levels were escalated in successive cohorts. Pharmacokinetic parameters, safety, and pharmacodynamic markers (e.g., plasma ACTH and the urinary tetrahydrocortisols/tetrahydrocortisone ratio) were assessed.[1][11]

-

Key Findings: Following multiple doses, this compound demonstrated a plasma half-life of 10 to 14 hours.[1][2][12] Evidence of target engagement was observed through the elevation of plasma adrenocorticotropic hormone (ACTH) and a reduction in the urinary THF/THE ratio at doses of 10 mg and above, indicating inhibition of 11β-HSD1 in the liver.[1][11]

Cerebrospinal Fluid (CSF) Penetration Study

-

Objective: To confirm the brain penetration of this compound.

-

Methodology: A study was conducted to measure the concentration of this compound in the cerebrospinal fluid of healthy subjects after administration.[11]

-

Key Findings: this compound was shown to be brain-penetrant, with CSF concentrations reaching levels predicted to be effective for inhibiting 11β-HSD1.[1][2]

Caption: this compound development from preclinical to clinical studies.

References

- 1. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. actinogen.com.au [actinogen.com.au]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C19H19N5O2S | CID 137530063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. medkoo.com [medkoo.com]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 10. mdpi.com [mdpi.com]

- 11. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for UE2343 Cell-Based Assay for 11β-HSD1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol within cells.[1][2] Dysregulation of 11β-HSD1 activity is implicated in various metabolic and neurological disorders, making it a compelling therapeutic target. UE2343, also known as Xanamem™, is a potent and selective inhibitor of 11β-HSD1 that has been evaluated in clinical studies.[3][4] These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound and other compounds against 11β-HSD1.

The described assay utilizes human embryonic kidney (HEK293) cells stably transfected with the human 11β-HSD1 gene.[5] The activity of the enzyme is determined by measuring the production of cortisol from exogenously supplied cortisone. The inhibition of 11β-HSD1 by test compounds like this compound is quantified by a decrease in cortisol production. This protocol is adaptable for both high-throughput screening and detailed mechanistic studies.

Data Presentation

The inhibitory potency of this compound and other reference compounds against 11β-HSD1 can be quantified and compared using the half-maximal inhibitory concentration (IC50).

| Compound | Cell Line | Assay Format | IC50 (nM) | Reference |

| This compound (Xanamem™) | HEK293 (stably expressing human 11β-HSD1) | Cellular Assay | < 50 | [5] |

| Carbenoxolone | C2C12 | HTRF | ~300 | [6] |

Note: The IC50 value for this compound is reported as less than 50 nM in a cellular assay. For precise determination, a dose-response curve should be generated.

Signaling Pathway and Experimental Workflow

11β-HSD1 Signaling Pathway

The following diagram illustrates the enzymatic conversion of cortisone to cortisol by 11β-HSD1 and its subsequent activation of the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression. This compound acts by inhibiting the 11β-HSD1 enzyme.

References

- 1. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. academic.oup.com [academic.oup.com]

- 6. selectscience.net [selectscience.net]

Application Notes and Protocols for 11β-HSD1 Inhibition in Alzheimer's Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

UE2343, also known as Xanamem, is a brain-penetrant inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme is responsible for the conversion of inactive cortisone to active cortisol, a glucocorticoid, within cells. The therapeutic rationale for its use in Alzheimer's disease (AD) stems from the observation that elevated brain glucocorticoid levels are associated with cognitive decline and the progression of AD pathology.[1] By inhibiting 11β-HSD1, this compound aims to reduce intracellular cortisol levels in the brain, thereby mitigating its detrimental effects.

While clinical trials with this compound in Alzheimer's patients have been conducted, published preclinical studies detailing its administration in AD mouse models are not available.[4] However, research on other potent 11β-HSD1 inhibitors in various AD mouse models provides valuable insights into the potential therapeutic effects and experimental design for this class of compounds. This document outlines the administration and effects of these related inhibitors in preclinical models, and also clarifies the distinct findings for a similarly named compound, LX2343, which has a different mechanism of action.

Section 1: 11β-HSD1 Inhibitors in Alzheimer's Mouse Models

Mechanism of Action

11β-HSD1 inhibition is proposed to ameliorate Alzheimer's-related pathology through the following pathway:

Caption: Proposed mechanism of 11β-HSD1 inhibition.

Quantitative Data Summary

The following table summarizes the administration and effects of various 11β-HSD1 inhibitors in Alzheimer's and aging mouse models.

| Compound | Mouse Model | Age of Mice | Dosage & Administration | Duration | Key Outcomes | Reference |

| UE2316 | Tg2576 | Young | Not specified | Up to 13 months | Prevented cognitive decline, but not Aβ plaque formation. | [4] |

| UE2316 | Tg2576 | Aged | Not specified | Not specified | Improved memory and reduced Aβ plaques in the cerebral cortex. | [4] |

| RL-118 | SAMP8 | 12 months | 21 mg/kg/day via oral gavage | 4 weeks | Increased locomotor activity, improved cognitive performance (object location test), decreased phosphorylated tau (Ser-396, Ser-404), and reduced markers of oxidative stress and inflammation. | [4] |

| RL-118 | SAMP8 (on high-fat diet) | Not specified | 21 mg/kg/day via oral gavage | 2 months | Decreased glucocorticoid levels, improved glucose intolerance, reduced oxidative stress and inflammatory markers, and promoted autophagy. | [4] |

| Unnamed 11β-HSD1 inhibitor | SAMP8 | 12 months | Not specified | 4 weeks | Prevented memory deficits (novel object recognition test) and restored levels of iNOS and IL-6. | [4] |

Experimental Protocols

1. Animal Models and Drug Administration

-

Mouse Models: Commonly used models for studying 11β-HSD1 inhibitors include the Tg2576 mouse model of amyloid pathology and the SAMP8 mouse model of accelerated aging and cognitive decline.

-

Drug Formulation: The inhibitor is typically formulated in a vehicle suitable for oral administration, such as a solution or suspension.

-

Administration: Oral gavage is a common method of administration, with daily dosing over a period of several weeks to months.

2. Behavioral Testing

-

Object Location Test (OLT):

-

Habituation: Mice are habituated to the testing arena (e.g., a 40x40 cm open field) for a set period (e.g., 10 minutes) for several days.

-

Training: Two identical objects are placed in the arena, and the mouse is allowed to explore for a set time (e.g., 10 minutes).

-

Testing: After a retention interval (e.g., 24 hours), one of the objects is moved to a novel location. The time spent exploring the object in the novel location versus the familiar location is recorded. An increased exploration of the object in the novel location indicates intact spatial memory.

-

-

Novel Object Recognition (NOR) Test:

-

Habituation: Similar to the OLT.

-

Training: Two identical objects are placed in the arena, and the mouse is allowed to explore.

-

Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.

-

3. Biochemical and Immunohistochemical Analysis

-

Tissue Collection: Following the final behavioral test, mice are euthanized, and brain tissue is collected. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

-

Immunohistochemistry for Aβ Plaques:

-

Brain sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed (e.g., using formic acid).

-

Sections are blocked and then incubated with a primary antibody against Aβ (e.g., 6E10).

-

A secondary antibody conjugated to a detectable label (e.g., HRP) is applied.

-

The signal is developed using a chromogen (e.g., DAB), and sections are counterstained.

-

Plaque load is quantified using image analysis software.

-

-

Western Blot for Phosphorylated Tau:

-

Brain homogenates are prepared in lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated tau (e.g., AT8 for Ser202/Thr205, or specific antibodies for Ser-396 and Ser-404) and total tau.

-

HRP-conjugated secondary antibodies are used for detection with an enhanced chemiluminescence (ECL) substrate.

-

Band intensities are quantified, and the ratio of phosphorylated to total tau is calculated.

-

Section 2: LX2343 - A Distinct Small Molecule for AD

It is important to distinguish this compound from another similarly named compound, LX2343 . LX2343 is a small molecule that has been shown to ameliorate cognitive deficits in AD model mice through a different mechanism of action, targeting both amyloid-beta (Aβ) production and clearance.[5][6]

Mechanism of Action of LX2343

LX2343 has a dual-action mechanism:

-

Inhibition of Aβ Production: It suppresses the JNK-mediated phosphorylation of APP at Thr668 and inhibits BACE1 enzymatic activity.[5]

-

Promotion of Aβ Clearance: It acts as a non-ATP competitive PI3K inhibitor, leading to the downregulation of the AKT/mTOR signaling pathway and the promotion of autophagy.[5]

Caption: Dual mechanism of action of LX2343.

Quantitative Data Summary for LX2343

| Compound | Mouse Model | Dosage & Administration | Duration | Key Outcomes | Reference |

| LX2343 | APP/PS1 | 10 mg/kg/day, ip | 100 days | Significantly ameliorated cognitive deficits (Morris water maze) and markedly reduced Aβ pathology (senile plaques and Aβ40/42 levels) in the brain. | [5][6] |

Experimental Protocols for LX2343 Studies

1. Animal Model and Drug Administration

-

Mouse Model: APP/PS1 transgenic mice are a suitable model for studying the effects of LX2343 on amyloid pathology.

-

Administration: Intraperitoneal (ip) injection at a daily dose of 10 mg/kg for an extended period (e.g., 100 days).[6]

2. Behavioral Testing

-

Morris Water Maze (MWM):

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the pool.

-

Acquisition Phase: Mice undergo multiple trials per day for several consecutive days to learn the location of the platform. Escape latency (time to find the platform) and path length are recorded.

-

Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

3. Biochemical Analysis

-

ELISA for Aβ40/42:

-

Brain homogenates are prepared in appropriate buffers.

-

Commercially available ELISA kits for Aβ40 and Aβ42 are used to quantify the levels of soluble and insoluble Aβ in the brain.

-

-

Thioflavin S Staining for Senile Plaques:

-

Fixed brain sections are stained with a Thioflavin S solution.

-

Sections are washed and mounted.

-

Plaques are visualized using fluorescence microscopy, and the plaque burden is quantified.[5]

-

Conclusion

While direct preclinical data on the administration of this compound in Alzheimer's mouse models is lacking in the public domain, the study of other 11β-HSD1 inhibitors suggests that this class of compounds holds therapeutic potential, primarily demonstrated through improvements in cognitive function and reductions in tau pathology in relevant mouse models. The experimental protocols outlined here provide a framework for the preclinical evaluation of such compounds. Furthermore, it is crucial to differentiate this compound from the similarly named but mechanistically distinct compound LX2343, which has shown promise in reducing amyloid pathology in preclinical studies. Future research should aim to clarify the preclinical efficacy of this compound in AD mouse models to better inform its clinical development.

References

- 1. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Small molecule LX2343 ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule LX2343 ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for UE2343 in Cognitive Impairment Studies in vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

UE2343, also known as Xanamem, is a potent and selective, brain-penetrant inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3][4] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in the pathophysiology of cognitive decline.[1][2][5] Chronically elevated levels of glucocorticoids are associated with hippocampal atrophy and memory impairment.[2][6] By inhibiting 11β-HSD1, this compound reduces the production of cortisol within the brain, offering a promising therapeutic strategy for treating cognitive impairment in conditions such as Alzheimer's disease and age-related cognitive decline.[2][3][4][7]

These application notes provide a comprehensive overview of the mechanism of action of this compound, summarize key preclinical data from related 11β-HSD1 inhibitors, and offer detailed protocols for conducting in vivo studies to assess the compound's potential to ameliorate cognitive deficits.

Mechanism of Action and Signaling Pathway

This compound acts by selectively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular conversion of cortisone to cortisol in key brain regions associated with memory and learning, such as the hippocampus and cortex.[10][11] The reduction in local cortisol levels is hypothesized to exert its beneficial effects through several downstream signaling pathways:

-

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation: Inhibition of 11β-HSD1 can lead to a compensatory increase in plasma adrenocorticotropic hormone (ACTH) without altering circulating cortisol levels, suggesting a re-regulation of the HPA axis feedback loop.[3][4][5]

-

CREB Phosphorylation: Studies with other 11β-HSD1 inhibitors have shown an increase in the phosphorylation of cAMP response element-binding protein (CREB), a key transcription factor involved in synaptic plasticity and memory formation.[10][12]

-

Reduction of Neuroinflammation and Oxidative Stress: Preclinical studies with 11β-HSD1 inhibitors have demonstrated a reduction in pro-inflammatory mediators and markers of oxidative stress in the brain.[9]

-

Modulation of Amyloid-Beta (Aβ) Pathology: Some 11β-HSD1 inhibitors have been shown to reduce Aβ plaque burden in animal models of Alzheimer's disease, potentially through effects on Aβ degradation pathways.[8][9]

Below is a diagram illustrating the proposed signaling pathway of this compound in mitigating cognitive impairment.

Data Presentation: Preclinical Efficacy of 11β-HSD1 Inhibitors

The following tables summarize quantitative data from in vivo studies of various 11β-HSD1 inhibitors in rodent models of cognitive impairment. This data can be used to inform the experimental design for this compound studies.

Table 1: In vivo Efficacy of 11β-HSD1 Inhibitors on Cognitive Performance

| Compound | Animal Model | Dosing Regimen | Behavioral Test | Key Findings |

| UE2316 | Aged C57BL/6 Mice | Acute, i.c.v. | Y-maze | Improved spontaneous alternation |

| Tg2576 AD Mice | Chronic | Contextual Fear Conditioning | Prevented cognitive decline | |

| RL-118 | SAMP8 Mice | 2 months, oral gavage (21 mg/kg/day) | Novel Object Recognition | Increased discrimination index |

| Morris Water Maze | Reduced escape latency | |||

| A-801195 | Rats | Acute, i.p. (10-30 mg/kg) | Social Recognition | Improved short-term memory |

| A-918446 | Mice | Acute, i.p. (3-30 mg/kg) | Inhibitory Avoidance | Improved memory consolidation and recall |

Table 2: In vivo Pharmacodynamic Effects of 11β-HSD1 Inhibitors

| Compound | Animal Model | Dosing Regimen | Tissue | Pharmacodynamic Effect |

| A-801195 | Rats | Acute, i.p. (10-30 mg/kg) | Brain | ~35-90% inhibition of cortisol production |

| A-918446 | Mice | Acute, i.p. (3-30 mg/kg) | Brain | ~35-90% inhibition of cortisol production |

| Mice | Acute, i.p. | Cingulate Cortex | Increased CREB phosphorylation | |

| Compound 544 | ICR Mice | Oral (10-30 mg/kg) | Whole Body | 60-75% inhibition of 11β reductase activity at 1h |

Experimental Protocols

Based on the available data for other 11β-HSD1 inhibitors, the following protocols are proposed for evaluating this compound in a rodent model of cognitive impairment.

Experimental Workflow

Protocol 1: Evaluation of this compound in a Mouse Model of Age-Related Cognitive Decline

1. Animal Model:

-

Aged C57BL/6 mice (18-24 months old) are a suitable model for age-related cognitive decline.

2. This compound Preparation and Administration:

-

Dosage (Proposed): Based on preclinical studies with other 11β-HSD1 inhibitors, a starting dose range of 10-30 mg/kg for this compound is recommended. A dose-response study should be performed.

-

Vehicle: To be determined based on the physicochemical properties of this compound. Common vehicles include 0.5% carboxymethylcellulose (CMC) in water.

-

Administration: Oral gavage is a clinically relevant route of administration. Administer once daily for a period of 2-4 weeks for chronic studies, or as a single dose for acute studies.

3. Behavioral Assessment: Novel Object Recognition (NOR) Test This test assesses recognition memory.

-

Habituation (Day 1):

-

Training/Familiarization (Day 2):

-

Place two identical objects in opposite corners of the arena.

-

Place the mouse in the center of the arena and allow it to explore freely for 10 minutes.[6]

-

Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

-

-

Testing (Day 3):

-

Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.

-

Place the mouse back in the arena and allow it to explore for 5-10 minutes.[6]

-

Record the time spent exploring the familiar and novel objects.

-

-

Data Analysis:

-

Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher DI indicates better recognition memory.

-

4. Behavioral Assessment: Morris Water Maze (MWM) Test This test assesses spatial learning and memory.[14][15]

-

Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) at 22-24°C. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface.[16]

-

Acquisition Phase (Days 1-5):

-

Conduct 4 trials per day for 5 consecutive days.

-

For each trial, gently place the mouse into the water at one of four starting positions, facing the wall of the pool.

-

Allow the mouse to swim freely for 60-90 seconds to find the hidden platform. If the mouse does not find the platform within the time limit, guide it to the platform and allow it to remain there for 15-20 seconds.

-

Record the escape latency (time to find the platform) and path length using a video tracking system.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.[16]

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

-

Data Analysis:

-

Acquisition: Analyze the learning curve by plotting the mean escape latency and path length across the 5 days of training.

-

Probe Trial: Compare the time spent in the target quadrant to the time spent in other quadrants. A significant preference for the target quadrant indicates good spatial memory.

-

5. Post-mortem Analysis:

-

At the end of the behavioral testing, animals can be euthanized, and brain tissue and plasma collected.

-

Brain Tissue: The hippocampus and cortex should be dissected for analysis of:

-

Cortisol levels (ELISA or LC-MS/MS) to confirm target engagement.

-

Levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA or qPCR.

-

Markers of oxidative stress.

-

Aβ levels (in relevant models) by ELISA.

-

Phosphorylated CREB levels by Western blot.

-

-

Plasma: Can be used to measure peripheral cortisol levels and this compound concentrations for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Conclusion